molecular formula C10H14FNO3 B14024829 (2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate

(2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate

Cat. No.: B14024829
M. Wt: 215.22 g/mol
InChI Key: AMVVXLSSVZDGEQ-OIBJUYFYSA-N
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Description

(2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate: is a complex organic compound with a unique structure that includes multiple rings and functional groups. This compound is characterized by its pyrrolizine core, which is a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring. The presence of a fluorine atom and an ester group further adds to its chemical diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the Pyrrolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Esterification: The ester group is introduced through reactions with ethyl alcohol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolizine derivatives.

Scientific Research Applications

(2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of the fluorine atom can enhance its binding affinity and specificity, while the ester group may facilitate its transport across biological membranes .

Comparison with Similar Compounds

(2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate: can be compared with other pyrrolizine derivatives:

    Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate: Lacks the stereochemistry specified in the original compound.

    Methyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylic acid: Contains a carboxylic acid group instead of an ester.

The uniqueness of This compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H14FNO3

Molecular Weight

215.22 g/mol

IUPAC Name

ethyl (2S,8R)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

InChI

InChI=1S/C10H14FNO3/c1-2-15-9(14)10-4-3-8(13)12(10)6-7(11)5-10/h7H,2-6H2,1H3/t7-,10+/m0/s1

InChI Key

AMVVXLSSVZDGEQ-OIBJUYFYSA-N

Isomeric SMILES

CCOC(=O)[C@]12CCC(=O)N1C[C@H](C2)F

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(C2)F

Origin of Product

United States

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